phenyl (4-bromophenoxy)acetate
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Overview
Description
Phenyl (4-bromophenoxy)acetate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (4-bromophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 4-bromophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Another method involves the use of Suzuki-Miyaura coupling, where phenylboronic acid is coupled with 4-bromophenyl acetate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-bromophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl group can be oxidized to form phenyl (4-bromophenoxy)acetic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate in an aqueous medium.
Reduction Reactions: Performed using reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products include phenyl (4-aminophenoxy)acetate or phenyl (4-thiophenoxy)acetate.
Oxidation Reactions: Major product is phenyl (4-bromophenoxy)acetic acid.
Reduction Reactions: Major product is phenyl (4-bromophenoxy)ethanol.
Scientific Research Applications
Phenyl (4-bromophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of phenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its antimicrobial activity is believed to result from the disruption of cell membranes and inhibition of protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Phenyl (4-bromophenoxy)acetate can be compared with other similar compounds, such as:
Phenyl (4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Phenyl (4-fluorophenoxy)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Phenyl (4-methylphenoxy)acetate: Substituted with a methyl group, leading to different steric and electronic effects.
This compound is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.
Properties
IUPAC Name |
phenyl 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKLAHTWLEPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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